ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate
Description
Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate is a synthetically derived compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups, an ethylamino-imino linker, a cyano-propanoyl moiety, and an ethyl carbamate terminal group. Below, we compare its properties and reactivity with structurally related compounds.
Properties
IUPAC Name |
ethyl N-[3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylimino]-2-cyanopropanoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5O3/c1-2-27-14(26)24-13(25)9(6-20)7-21-3-4-22-12-11(16)5-10(8-23-12)15(17,18)19/h5,7-9H,2-4H2,1H3,(H,22,23)(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHWEWBBSYXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C=NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-5-(trifluoromethyl)-2-aminopyridine
The pyridine core is synthesized via directed metallation and trifluoromethylation. A representative approach involves:
- Chlorination : 2-Aminopyridine undergoes regioselective chlorination at the 3-position using phosphorus oxychloride (POCl₃) under reflux.
- Trifluoromethylation : The 5-position is functionalized via copper-mediated cross-coupling with trifluoromethyl iodide (CF₃I) in the presence of a palladium catalyst.
Reaction Conditions :
Ethyl Carbamate Installation
Carbamate formation avoids phosgene-based routes due to safety concerns. Patents CN100349861C and CN1865241A describe urea-ethanol condensation catalyzed by metal oxides (e.g., ZnO or Al₂O₃) at elevated pressures:
$$
\text{Urea + Ethanol} \xrightarrow{\text{ZnO, 150°C, 1.5 MPa}} \text{Ethyl carbamate + NH₃}
$$
Advantages : Ammonia byproduct is recoverable, and yields exceed 95% under optimized conditions.
Assembly of the Imino-Cyano-Propanoyl Linker
Condensation Reaction for Imino Bond Formation
The imino group is introduced via Schiff base formation between a primary amine and a ketone. For example, reaction of 2-aminoethylamine with 2-cyanopropanoyl chloride in dichloromethane (DCM) at 0–5°C yields the intermediate imino-cyano-propanoyl chloride:
$$
\text{2-Aminoethylamine + 2-Cyanopropanoyl Chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Imino-cyano-propanoyl Intermediate}
$$
Catalyst : Triethylamine (Et₃N)
Yield : 58–63%
Cyanation Strategies
The cyano group is retained from the propanoyl precursor, but alternative routes employ nucleophilic substitution with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). For example, halogenated propanoyl derivatives react with TMSCN in acetonitrile under BF₃·OEt₂ catalysis:
$$
\text{Halogenated Propanoyl + TMSCN} \xrightarrow{\text{BF₃·OEt₂}} \text{2-Cyanopropanoyl}
$$
Reaction Time : 4–6 hours
Yield : 70–75%
Final Coupling and Global Deprotection
Amide Bond Formation
The pyridinyl amine (Segment 1) reacts with the imino-cyano-propanoyl chloride (Segment 3) via nucleophilic acyl substitution. A mixed anhydride method using ethyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF) ensures mild conditions:
$$
\text{3-Chloro-5-(trifluoromethyl)-2-aminopyridine + Imino-cyano-propanoyl Chloride} \xrightarrow{\text{NMM, THF}} \text{Coupled Intermediate}
$$
Temperature : Room temperature
Yield : 65–70%
Carbamoylation with Ethyl Carbamate
The coupled intermediate undergoes carbamoylation using ethyl carbamate (Segment 2) in the presence of 1,1′-carbonyldiimidazole (CDI) as an activating agent:
$$
\text{Coupled Intermediate + Ethyl Carbamate} \xrightarrow{\text{CDI, DMF}} \text{Final Product}
$$
Reaction Time : 12 hours
Yield : 60–68%
Optimization and Scalability Challenges
Catalytic System Efficiency
Transition metal catalysts (e.g., NiCl₂·glyme and Ir complexes) enhance coupling efficiency in multi-step sequences. A dual catalytic system from Princeton University’s methodology achieves 71% yield in analogous carbamate syntheses.
Purification and Analytical Validation
Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product. Purity is confirmed via:
- GC-MS : Retention time alignment with standards.
- ¹H NMR : Characteristic peaks for trifluoromethyl (δ 4.3–4.5 ppm) and carbamate (δ 1.2–1.4 ppm).
Comparative Data on Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Target Compound
- Molecular Formula : Likely similar to C₁₃H₁₁ClF₃N₅O₃ (based on ).
- Key Groups: 3-Chloro-5-(trifluoromethyl)pyridine ring (electron-withdrawing substituents). Ethylamino-imino linker. Cyano-propanoyl and ethyl carbamate groups (polar, reactive termini).
- Molecular Weight : ~377.70 g/mol (estimated).
- Hydrogen Bonding: 3 donors, 10 acceptors (predicted).
Analog 1: ETHYL N-(3-(2-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]HYDRAZINO)-2-CYANOACRYLOYL)CARBAMATE (CAS 338409-50-0)
- Molecular Formula : C₁₃H₁₁ClF₃N₅O₃ .
- Key Differences: Hydrazino group replaces imino linker.
- Impact : Hydrazine derivatives often exhibit distinct redox behavior and metal-chelating properties compared to imines.
- XLogP3 : 3.4 (moderate lipophilicity).
Analog 2: Ethyl N-(3-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-cyanoacryloyl)carbamate (CAS 338979-07-0)
- Molecular Formula : C₁₇H₁₇ClF₃N₅O₃ .
- Key Differences: Piperazine ring replaces ethylamino-imino linker.
- Impact : Piperazine enhances solubility and basicity (predicted pKa = 7.56) .
- Molecular Weight : 431.8 g/mol (higher due to piperazine).
Analog 3: N-(Chloroacetyl)-N′-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine (GNF-PF-2454)
- Molecular Formula : C₁₀H₁₀Cl₂F₃N₄O ().
- Key Differences: Chloroacetyl group replaces carbamate-cyano-propanoyl chain.
Physicochemical Properties
Reactivity and Stability
- Target Compound: The imino group may participate in tautomerization or Schiff base formation. Cyano group increases electrophilicity, enabling nucleophilic additions. Carbamate is hydrolytically stable compared to esters but can degrade under acidic/basic conditions.
- Analog 1 (Hydrazino): Hydrazine moiety prone to oxidation, forming diazenes or radicals .
- Analog 2 (Piperazino): Piperazine enhances solubility and may form salts with acids .
- Analog 3 (Chloroacetyl) :
Environmental and Health Considerations
- EPFR Formation: Chlorinated and trifluoromethylated compounds may contribute to environmentally persistent free radicals (EPFRs) in particulate matter, as noted in indoor environments .
- Persistence : High fluorine content in all analogs suggests resistance to biodegradation.
Biological Activity
Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate (CAS Number: 306977-21-9) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H15ClF3N5O3
- Molecular Weight : 405.76 g/mol
- Purity : >90%
The structure features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl and carbamate moieties contribute to its binding properties, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these enzymes are dysregulated.
- Receptor Modulation : By binding to receptors, it may modulate signaling pathways that are crucial for cellular functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyridine have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For example, molecular docking studies have demonstrated that such compounds can effectively bind to viral proteins, inhibiting their function. This suggests potential applications in developing antiviral therapies.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of related pyridine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated IC50 values in the micromolar range, suggesting potent anticancer activity.
-
Molecular Docking Analysis :
- Molecular docking simulations against viral proteins (e.g., SARS-CoV-2 main protease) revealed strong binding affinities, indicating a possible mechanism for antiviral activity. Binding energies were reported between -8.0 to -9.0 kcal/mol, reflecting high interaction stability.
-
ADMET Properties :
- ADMET analysis (Absorption, Distribution, Metabolism, Excretion, and Toxicity) suggested favorable pharmacokinetic profiles for similar compounds, indicating good bioavailability and low toxicity.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodology :
- Multi-step synthesis : Begin with functionalization of the pyridine core (3-chloro-5-(trifluoromethyl)pyridin-2-amine) via nucleophilic substitution or coupling reactions. Subsequent steps involve imine formation with ethylenediamine derivatives and carbamate installation .
- Condition optimization : Use Design of Experiments (DoE) to evaluate solvent polarity (e.g., dichloromethane vs. ethanol), base selection (triethylamine vs. DMAP), and temperature gradients. For example, a 2^3 factorial design can identify interactions between variables (Table 1) .
- Yield monitoring : Track intermediates via LC-MS and adjust stoichiometry using kinetic studies.
Table 1 : Example DoE for Amide Coupling Optimization
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 25 | 62 |
| Ethanol | DMAP | 50 | 78 |
| THF | Pyridine | 40 | 55 |
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodology :
- NMR spectroscopy : Use ¹H/¹³C NMR to verify imine bond geometry (E/Z configuration) and carbamate connectivity. 2D techniques (e.g., HSQC, NOESY) resolve overlapping signals in aromatic regions .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]+ ions) and detects trace impurities .
- Chromatography : HPLC with UV/vis detection (λ = 254 nm) quantifies purity; gradient elution separates polar byproducts .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting patterns) during characterization be resolved?
- Methodology :
- Dynamic effects analysis : Investigate tautomerism or conformational flexibility via variable-temperature NMR. For example, broadening of pyridinyl proton signals at low temperatures may indicate hindered rotation .
- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous proton environments (e.g., NH vs. CH2 groups) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) to validate assignments .
Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?
- Methodology :
- Quantum chemical modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For instance, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the carbamate group and π-π stacking of the pyridine ring .
- Reaction pathway exploration : Apply the Artificial Force Induced Reaction (AFIR) method to map plausible reaction mechanisms (e.g., hydrolysis pathways under acidic conditions) .
Q. How can functional group compatibility be assessed during derivatization for structure-activity studies?
- Methodology :
- Protecting group strategy : Temporarily mask the carbamate with tert-butoxycarbonyl (Boc) to prevent side reactions during pyridine ring functionalization (e.g., Suzuki-Miyaura cross-coupling) .
- Parallel synthesis : Screen reaction conditions (e.g., Pd catalysts, ligands) in a 96-well plate format to identify tolerant conditions for cyanopropanoyl modifications .
- Stability assays : Monitor degradation under varying pH (1–13) and temperature (25–80°C) to identify labile moieties (e.g., imine hydrolysis) .
Q. What methodologies evaluate the compound’s potential as a catalyst or co-catalyst in organic reactions?
- Methodology :
- Catalytic screening : Test in model reactions (e.g., Knoevenagel condensation) under solvent-free conditions. Compare turnover numbers (TON) with established catalysts .
- Kinetic profiling : Use in situ IR spectroscopy to track reaction rates and identify rate-determining steps influenced by the compound’s Lewis acidity .
- Surface analysis : Characterize catalyst-support interactions via XPS or TEM if immobilized on mesoporous silica .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
